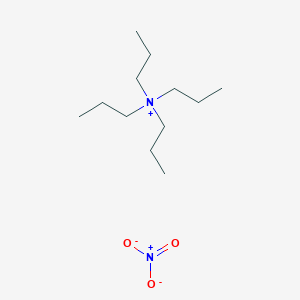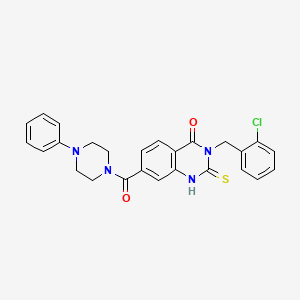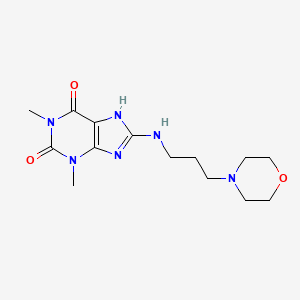
Tetrapropyl ammonium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapropyl ammonium nitrate is a quaternary ammonium compound with the chemical formula C12H28N2O3 . It consists of a tetrapropyl ammonium cation and a nitrate anion. This compound is known for its stability and is used in various industrial and laboratory applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrapropyl ammonium nitrate is typically synthesized through the alkylation of tripropylamine with a primary propyl halide, such as n-bromopropane. The reaction proceeds via a Menshutkin reaction:
(C3H7)3N+C3H7Br→(C3H7)4N+Br−
The resulting tetrapropyl ammonium bromide is then converted to this compound by reacting with silver nitrate:
(C3H7)4N+Br−+AgNO3→(C3H7)4N+NO3−+AgBr
Industrial Production Methods
In industrial settings, this compound can be produced using continuous bipolar membrane electrodialysis. This method allows for the efficient conversion of tetrapropyl ammonium bromide to this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Tetrapropyl ammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrapropyl ammonium perruthenate, a highly selective oxidizer used in organic synthesis.
Substitution: The nitrate anion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ruthenium tetroxide and N-methylmorpholine N-oxide.
Substitution: Ion-exchange resins or aqueous solutions of other salts can be used for substitution reactions.
Major Products
Oxidation: Tetrapropyl ammonium perruthenate.
Substitution: Various tetrapropyl ammonium salts depending on the substituting anion.
Scientific Research Applications
Tetrapropyl ammonium nitrate has several applications in scientific research:
Chemistry: Used as a structure-directing agent in the synthesis of zeolites and other catalysts.
Biology: Employed in studies involving ion-exchange and membrane transport.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of synthetic zeolites and as a catalyst in organic synthesis.
Mechanism of Action
Tetrapropyl ammonium nitrate exerts its effects primarily through its quaternary ammonium cation. The cation interacts with various molecular targets, including ion-exchange resins and catalytic sites in zeolites. The nitrate anion can participate in oxidation reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium
- Tetraethylammonium
- Tetrabutylammonium
Comparison
Tetrapropyl ammonium nitrate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a structure-directing agent in zeolite synthesis, compared to its shorter or longer alkyl chain counterparts .
Properties
CAS No. |
1941-28-2 |
|---|---|
Molecular Formula |
C12H28N2O3 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
tetrapropylazanium;nitrate |
InChI |
InChI=1S/C12H28N.NO3/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3)4/h5-12H2,1-4H3;/q+1;-1 |
InChI Key |
HZPNJVXVIFRTRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide](/img/structure/B14098078.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide](/img/structure/B14098079.png)

![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098097.png)

![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14098103.png)
![Disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14098112.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098118.png)
![7-Fluoro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098121.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098125.png)
![(2S,3S,8S,9R,10R,13R,14S,16S,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B14098128.png)
![5-Benzyl-2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol](/img/structure/B14098130.png)
![Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy-](/img/structure/B14098144.png)
